Cas no 84280-28-4 (b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI))

b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI) structure
84280-28-4 structure
Product Name:b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI)
Número CAS:84280-28-4
MF:C37H62N2O29
Megavatios:998.884194850922
CID:727037
PubChem ID:174367
Update Time:2025-04-19

b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • streptococcal polysaccharide Ia group B
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • 4)]- (9CI)
    • 4)-O-2-(acetylamino)-2-deoxy-b-D-glu
    • 4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2&reg
    • beta-D-Galactopyranose, O-(N-acetyl-alpha-neuraminosyl)-(2-->3)-O-beta-D-galactopyranosyl-(1-->4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-[beta-D-glucopyranosyl-(1-->4)]-
    • alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-[beta-D-Glc-(1->4)]-beta-D-Gal
    • 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose
    • 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)-beta-D-galactopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->4)]-beta-D-galactopyranose
    • Epitope ID:141588
    • 84280-28-4
    • Q27131307
    • beta-D-Galactopyranose, O-(N-acetyl-alpha-neuraminosyl)-(2-3)-O-beta-D-galactopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-3)-O-(beta-D-glucopyranosyl-(1-4))-
    • DTXSID201099442
    • N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose
    • N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose
    • alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-beta-D-GlcpNAc-(1->3)-[beta-D-Glcp-(1->4)]-beta-D-Galp
    • CHEBI:61712
    • b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI)
    • Renchi: 1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-30-21(51)14(6-42)62-35(26(30)56)64-27-15(7-43)63-33(18(22(27)52)39-10(2)46)66-31-25(55)32(57)60-16(8-44)28(31)65-34-24(54)23(53)20(50)13(5-41)61-34/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23-,24+,25+,26+,27+,28-,29+,30-,31+,32+,33-,34-,35-,37-/m0/s1
    • Clave inchi: JTFSWAXKFBZNJE-IXANPYFWSA-N
    • Sonrisas: O([C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O[C@]1(C(=O)O)C[C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O1)NC(C)=O)O)O)[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)NC(C)=O)O[C@@H]1[C@H]([C@H](O)O[C@H](CO)[C@@H]1O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O

Atributos calculados

  • Calidad precisa: 998.344
  • Masa isotópica única: 998.344
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 19
  • Recuento de receptores de enlace de hidrógeno: 29
  • Recuento de átomos pesados: 68
  • Cuenta de enlace giratorio: 18
  • Complejidad: 1660
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 26
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -10.9
  • Superficie del Polo topológico: 502Ų

Propiedades experimentales

  • Denso: 1.77
  • Punto de ebullición: 1446.6°C at 760 mmHg
  • Punto de inflamación: 828.7°C
  • índice de refracción: 1.677
Proveedores recomendados
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing Jubai Biopharm
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
上海嵘奥生物技术有限公司